trans-3'-Hydroxycotinine-O-glucuronide

Overview

Description

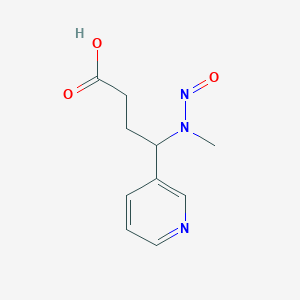

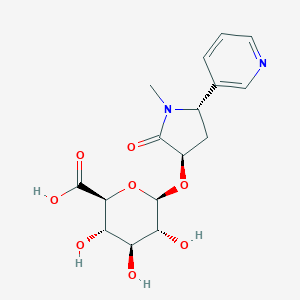

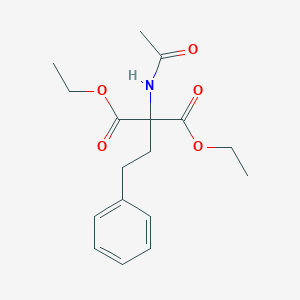

Trans-3’-Hydroxycotinine-O-glucuronide is a significant metabolite of nicotine. It is mainly used in the study and development of nicotine metabolism and smoking-related diseases, also aiding in biochemical analyses of tobacco exposure levels .

Synthesis Analysis

Trans-3’-Hydroxycotinine is a major metabolite of nicotine in humans and is mainly excreted as O-glucuronide in smoker’s urine. Incubation of human liver microsomes with UDP-glucuronic acid produces not only trans-3’-hydroxycotinine O-glucuronide but also N-glucuronide .Molecular Structure Analysis

Trans-3’-Hydroxycotinine-O-glucuronide belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond .Chemical Reactions Analysis

The clearance of 3HC, which affects the NMR, occurs via renal excretion and metabolism by UGT2B17, and possibly UGT2B10, to 3HC-glucuronide . Trans-3’-hydroxycotinine O-glucuronosyltransferase activities in 13 human liver microsomes ranged from 2.4 to 12.6 pmol/min/mg and were significantly correlated with valproic acid glucuronidation .Physical And Chemical Properties Analysis

Trans-3’-Hydroxycotinine-O-glucuronide is a highly hydrophilic compound due to its glucuronide group .Scientific Research Applications

Nicotine Metabolism

Trans-3’-Hydroxycotinine (3HC) is a product of CYP2A6 metabolism of the primary nicotine metabolite, cotinine . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio (NMR), correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .

Smoking Cessation Therapies

The measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure as well as to develop pharmacological intervention strategies for smoking cessation .

Hepatic Efflux Transport

The highly hydrophilic nature and urinary excretion of nicotine glucuronide metabolites indicate that hepatic basolateral efflux transporters mediate their excretion . This study aimed to find the transporters responsible for the hepatic excretion of nicotine, cotinine, and trans‐3′‐hydroxycotinine (OH‐cotinine) glucuronides .

Transporter Interaction

Inhibition analyses of trans-3’-hydroxycotinine glucuronidation in human liver microsomes or recombinant UGT2B7 and UGT1A9 have been conducted .

Cross-Reactivity Studies

Studies have been conducted to quantitate potential cross-reactivity of the cotinine radioimmunoassay (RIA) with nicotine metabolites .

Genetic Variation Studies

Variation in trans-3’-hydroxycotinine glucuronidation does not alter the nicotine metabolite ratio or nicotine intake . This study demonstrates that NMR is not altered by differences in the rate of 3HC glucuronidation, providing further support that NMR is a reliable indicator of CYP2A6 mediated nicotine metabolism .

Safety And Hazards

Future Directions

The aim of this study was to characterize the disposition kinetics of 3-HC in healthy smokers, including metabolism to trans-3’-hydroxycotinine glucuronide (3-HC-Gluc). This data may be of use in quantitating human exposure to nicotine from tobacco and in studying individual variability in nicotine metabolism .

properties

IUPAC Name |

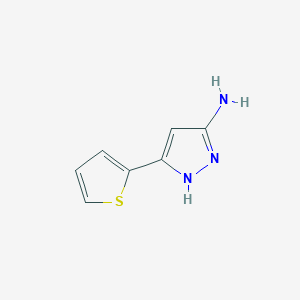

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALNNKZUGHYSCT-MGKNELHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157860 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3'-Hydroxycotinine-O-glucuronide | |

CAS RN |

132929-88-5 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3'-Hydroxycotinine-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying trans-3'-hydroxycotinine-O-glucuronide formation?

A: Understanding the formation of trans-3'-hydroxycotinine-O-glucuronide is crucial because it represents a major metabolic pathway for nicotine elimination in humans. [, ] This metabolite is primarily found in the urine of smokers and serves as a valuable biomarker for assessing nicotine exposure. Research has identified specific enzymes involved in this process, particularly UDP-glucuronosyltransferases (UGTs). [] Investigating the enzymes responsible for trans-3'-hydroxycotinine-O-glucuronide formation, like UGT2B7 and UGT1A9, can help researchers understand the variability in nicotine metabolism among individuals. [] This knowledge could potentially contribute to developing personalized smoking cessation therapies.

Q2: Can you elaborate on the analytical techniques used to study trans-3'-hydroxycotinine-O-glucuronide in urine samples?

A: One of the research papers details a highly sensitive and specific method for quantifying nicotine metabolites, including trans-3'-hydroxycotinine-O-glucuronide, in smokers' urine. [] The method involves Solid-Phase Extraction (SPE) to isolate the analytes of interest from the urine matrix. After extraction, the researchers employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection of the metabolites. This technique offers high sensitivity and specificity, enabling accurate measurement of even low concentrations of trans-3'-hydroxycotinine-O-glucuronide in urine samples. [] This method was validated and applied to demonstrate diurnal variations and calculate elimination half-lives of nicotine metabolites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)